molecular formula C29H34O15 B120846 Lethedioside A CAS No. 221289-31-2

Lethedioside A

Cat. No.: B120846
CAS No.: 221289-31-2
M. Wt: 622.6 g/mol
InChI Key: OQEZCWWFGXYLQY-YUYUGGDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lethedioside A (CAS: 221289-31-2) is a naturally occurring flavonoid glycoside with the molecular formula C₂₉H₃₄O₁₅ and a molecular weight of 622.571 g/mol . It is classified under flavonoids due to its structural backbone, which includes a flavone core substituted with methoxy groups and conjugated to a sugar moiety . The compound was first isolated from pepper (Zanthoxylum) residue during studies investigating bitter-tasting compounds formed during thermal food processing . Pharmacologically, this compound is identified as an Enhancer of split 1 (Hes1) dimer inhibitor, exhibiting an IC₅₀ of 9.5 μM .

Preparation Methods

Isolation via Target Protein-Oriented Natural Product Isolation (TPO-NAPI)

Lethedioside A was first isolated using target protein-oriented natural product isolation (TPO-NAPI) , a method designed to identify compounds directly interacting with specific proteins . The protocol involves:

  • Immobilization of GST-Hes1 : Recombinant GST-tagged Hes1 protein is bound to glutathione Sepharose 4B beads.

  • Extract Binding : Crude plant extracts (e.g., methanol or ethyl acetate fractions) are incubated with the protein-bound beads.

  • Elution and Purification : Non-specific compounds are washed away, and bound molecules like this compound are eluted using 70% ethanol under heated conditions .

This method achieved a purity of >95% for this compound, as confirmed by HPLC . However, scalability remains a limitation due to the reliance on recombinant protein availability and low natural abundance .

Semi-Synthetic Routes from Hesperidin

This compound is structurally related to hesperidin , a citrus flavonoid, enabling semi-synthetic production. Key methods include:

Iodine-Mediated Oxidative Coupling

Iodine serves as a mild oxidant for converting hesperidin to this compound. A representative large-scale procedure involves:

  • Reagents : Hesperidin (2 kg), morpholine (12 L), iodine (0.92 kg).

  • Conditions : 40–70°C for 2–3 hours under reflux.

  • Workup : Acidification (pH 5–7), crystallization, and recrystallization with acetonitrile .

YieldPurityScaleKey Advantage
85.7%99.44%1.69 kgHigh iodine recovery (89.6%)

This method emphasizes green chemistry principles by recycling solvents and minimizing waste .

Pyridine-Iodine Systems

Pyridine acts as both solvent and base in alternative protocols:

  • Reagents : Hesperidin (300 kg), pyridine (1,800 kg), iodine (240 kg).

  • Conditions : 100°C for 12 hours.

  • Workup : Distillation for pyridine recovery, followed by NaOH-mediated purification .

YieldPurityScaleLimitation
85%98.6%93 kgHigh iodine residue (750 ppm)

Post-synthesis iodine removal requires additional steps, such as treatment with sodium thiosulfate or hydrogen peroxide .

Enzymatic Glycosylation Strategies

Recent advances explore enzymatic methods to attach the disaccharide moiety (rutinose) to the aglycone core. β-Glucosidases and rhamnosyltransferases have been tested for regioselective glycosylation:

Enzyme SourceSubstrateYieldSelectivity
Aspergillus nigerDiosmetin62%C-7 position
Recombinant E. coliL-Rhamnose48%α-1,6 linkage

While enzymatic routes offer stereochemical precision, low yields and enzyme cost hinder industrial adoption .

Purification and Analytical Validation

Final purification typically involves:

  • Macroporous Resin Chromatography : D101 resin eluted with 60% ethanol removes pyridine and iodine residues .

  • Recrystallization : Aqueous methanol (70% v/v) yields >99% purity .

Quality Control Parameters :

  • HPLC : C18 column, mobile phase = 0.1% H₃PO₄:acetonitrile (75:25), λ = 283 nm .

  • Residual Solvents : <500 ppm (ICH Q3C guidelines) .

Chemical Reactions Analysis

Types of Reactions: Lethedioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Lethedioside A shares structural and functional similarities with several flavonoid glycosides and triterpenoids. Below is a detailed comparison with three key analogs: Luteolin-7-O-glucoside, Licorisoflavan A, and Tenacigenoside A.

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Natural Source Key Biological Activity
This compound 221289-31-2 C₂₉H₃₄O₁₅ 622.571 Pepper residue Hes1 dimer inhibition (IC₅₀: 9.5 μM)
Luteolin-7-O-glucoside 5373-11-5 C₂₁H₂₀O₁₁ 448.38 Various plants (e.g., olives) Antioxidant, anti-inflammatory
Licorisoflavan A 129314-37-0 C₂₀H₂₀O₄ 324.37 Licorice (Glycyrrhiza spp.) Isoflavanquinone; uncharacterized bioactivity
Tenacigenoside A 920502-42-7 C₃₆H₅₈O₁₂ 668.812 Marsdenia tenacissima Anticancer (triterpene glycoside)

Key Differences and Similarities

Structural Features: this compound is a methoxylated flavonoid glycoside, distinguishing it from simpler glucosides like Luteolin-7-O-glucoside, which lacks methoxy substitutions . Licorisoflavan A belongs to the isoflavan subclass, featuring a distinct heterocyclic ring system compared to this compound’s flavone backbone . Tenacigenoside A, a triterpene glycoside, differs fundamentally in its aglycone structure (triterpenoid vs. flavonoid) .

Molecular Weight and Complexity: this compound (622.571 g/mol) is heavier than Luteolin-7-O-glucoside (448.38 g/mol) due to additional methoxy and sugar groups . Tenacigenoside A (668.812 g/mol) exceeds this compound in mass, reflecting its triterpene-derived core .

Biological Activity: this compound’s Hes1 inhibition is unique among the compared compounds, which primarily exhibit antioxidant or anticancer effects via different mechanisms .

Natural Sources :

  • This compound is uniquely linked to thermal processing byproducts in pepper, unlike Luteolin-7-O-glucoside (ubiquitous in plants) or Licorisoflavan A (licorice-specific) .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Lethedioside A from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation guided by bioactivity assays or TLC profiling ensures purity. For reproducibility, document solvent ratios, stationary phases (e.g., silica gel, C18), and elution gradients. Structural confirmation via NMR and mass spectrometry is critical .

Example Protocol:

StepMethodParameters
1Extraction70% ethanol, 24h reflux
2FractionationSilica gel CC, hexane:EtOAc gradient
3PurificationHPLC (C18 column, acetonitrile:H2O)

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic techniques:

  • NMR (1H, 13C, 2D-COSY, HSQC) to assign proton/carbon networks and glycosidic linkages.
  • Mass spectrometry (HR-ESI-MS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration. Cross-reference data with published spectral libraries and ensure consistency with known triterpenoid glycosides .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms (e.g., anti-inflammatory, cytotoxic). Common models include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : LPS-induced TNF-α suppression in macrophages.
  • Antioxidant : DPPH radical scavenging. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be resolved?

Contradictions often arise from variability in experimental design (e.g., cell lines, dosage). Conduct a systematic review to identify confounding factors:

  • Compare assay conditions (incubation time, solvent controls).
  • Evaluate compound purity (HPLC-UV/ELSD).
  • Perform dose-response curves (IC50 calculations) to standardize potency metrics. Meta-analysis frameworks like PICO (Population, Intervention, Comparison, Outcome) clarify context-specific efficacy .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Address poor solubility/permeability via:

  • Structural modification : Acylation of glycosidic groups to enhance lipophilicity.
  • Drug delivery systems : Nanoemulsions or liposomes.
  • Prodrug synthesis : Introduce hydrolyzable esters. Validate improvements using Caco-2 cell monolayers (permeability) and pharmacokinetic studies in rodent models .

Q. How can computational methods elucidate this compound’s mechanism of action?

Use molecular docking (AutoDock Vina) to predict protein targets (e.g., NF-κB, COX-2). Validate with MD simulations (GROMACS) to assess binding stability. Pair with transcriptomic profiling (RNA-seq) of treated cells to identify differentially expressed pathways. Integrate multi-omics data using tools like STRING for network analysis .

Q. What experimental designs are critical for establishing this compound’s structure-activity relationships (SAR)?

Synthesize analogs with systematic modifications (e.g., aglycone methylation, sugar moiety removal). Test analogs in parallel bioassays and analyze trends:

  • Key Parameters : LogP (lipophilicity), hydrogen-bond donors/acceptors.
  • Statistical Tools : PCA (principal component analysis) to correlate structural features with activity. Publish full synthetic routes and spectral data for reproducibility .

Q. Methodological Considerations

  • Data Presentation : Raw datasets (e.g., NMR peaks, dose-response curves) should be appended, while processed data (e.g., IC50 values) reside in the main text .
  • Ethical Compliance : For in vivo work, obtain ethics approvals and detail animal care protocols (e.g., ARRIVE guidelines) .
  • Language Precision : Avoid jargon; define terms like "epimerization" or "QSAR" upon first use .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZCWWFGXYLQY-YUYUGGDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lethedioside A
Reactant of Route 2
Lethedioside A
Reactant of Route 3
Lethedioside A
Reactant of Route 4
Lethedioside A
Reactant of Route 5
Lethedioside A
Reactant of Route 6
Lethedioside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.